2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, also known as 2-Azido-1-DFPE, is an organic compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 145°C and a boiling point of 200°C. 2-Azido-1-DFPE is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Scientific Research Applications
Antimalarial Drug Development
The piperidine moiety is a common feature in many pharmacologically active compounds. Research has shown that 1,4-disubstituted piperidines exhibit high selectivity and activity against resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The presence of functional groups such as azides and difluoroethyl groups in compounds like 2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one could potentially enhance their antimalarial properties, making them valuable for the development of new antimalarial drugs.
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in drug design and are present in numerous classes of pharmaceuticals . The azido group in the compound can serve as a precursor for a variety of chemical transformations, leading to the synthesis of a wide range of biologically active piperidines. These derivatives can be further evaluated for their pharmacological applications, including their potential as therapeutic agents.
Anticancer Research
The structure-activity relationship studies have indicated that the presence of certain substituents on piperidine derivatives can increase their cytotoxicity . This suggests that 2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one could be explored as a scaffold for developing new anticancer agents, with the potential for high selectivity and potency against cancer cells.
properties
IUPAC Name |
2-azido-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-9(10,11)7-2-4-15(5-3-7)8(16)6-13-14-12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFIIFBWIFWIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CN=[N+]=[N-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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